N-[2-(Methylsulfinyl)ethyl]butanamide
Description
N-[2-(Methylsulfinyl)ethyl]butanamide is a butanamide derivative characterized by a methylsulfinyl (CH₃S(O)-) group attached to the ethylamine moiety of the amide. The sulfinyl group confers polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl or aryl-substituted butanamides.
Properties
CAS No. |
146848-02-4 |
|---|---|
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
N-(2-methylsulfinylethyl)butanamide |
InChI |
InChI=1S/C7H15NO2S/c1-3-4-7(9)8-5-6-11(2)10/h3-6H2,1-2H3,(H,8,9) |
InChI Key |
VLEOJSWHDHGYOL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCS(=O)C |
Canonical SMILES |
CCCC(=O)NCCS(=O)C |
Synonyms |
Butanamide, N-[2-(methylsulfinyl)ethyl]- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfur-Containing Substituents
Compounds like 4-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzamide (S52) and 2-(((4-(Methylsulfonyl)phenyl)(diphenyl)methyl)sulfanyl)ethanamine (S53) from feature sulfur-containing groups (sulfanyl or methylsulfonyl) . Key differences include:
- Sulfinyl vs. This may enhance solubility but reduce metabolic stability relative to thioethers.
- Biological Activity : The sulfanyl-containing compounds in act as kinesin spindle protein (KSP) inhibitors with demonstrated anti-tumor effects . The sulfinyl group’s impact on similar activity remains speculative but could modulate target binding or pharmacokinetics.
Phenolic Ethyl Derivatives
describes N-[2-(4-Hydroxyphenyl)ethyl]butanamide (8d) and its methylated variants (8e, 8f) . Comparisons include:
- Substituent Effects: The 4-hydroxyphenyl group in 8d is aromatic and capable of hydrogen-bond donation, whereas the methylsulfinyl group in the target compound is non-aromatic but highly polar.
- Mass Spectrometry: The phenolic derivatives exhibit a base peak at m/z 120 (likely from phenethylamine cleavage). The sulfinyl group may alter fragmentation patterns, producing distinct ions (e.g., sulfoxide-related fragments) .
Nitrophenyl Derivatives
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide () features a nitro group, which is strongly electron-withdrawing . Contrasts with the target compound:
- Electronic Effects : The nitro group deactivates the aromatic ring, while the sulfinyl group influences the aliphatic chain’s electronic environment. Both groups increase polarity but via different mechanisms.
- Applications : Nitro groups are common in agrochemicals and pharmaceuticals; sulfinyl groups may offer advantages in reducing toxicity or improving target specificity.
Complex Butanamide Derivatives
The patent in details a highly substituted butanamide with dimethylaminoethyl, sugar-like tetrahydro-2H-pyran, and methylthio groups . Unlike the target compound, this derivative emphasizes multifunctional pharmacophores. The sulfinyl group’s simplicity may favor synthetic accessibility compared to complex crystalline forms.
Data Table Summarizing Comparisons
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